N'-(2,3-dichlorophenyl)oxamide
Description
N'-(2,3-Dichlorophenyl)oxamide is an oxamide derivative characterized by a central oxamide core (-C-NH-CO-NH-) with a 2,3-dichlorophenyl substituent on one nitrogen atom. Oxamides are structurally defined by two amide groups linked via a central carbon-carbon bond, and their physicochemical properties—such as melting points, solubility, and electronic behavior—are heavily influenced by substituents on the nitrogen atoms . The simplest oxamide decomposes near 419°C and is sparingly soluble in water, while alkyl-substituted derivatives exhibit lower melting points and increased solubility in polar solvents .
Properties
IUPAC Name |
N'-(2,3-dichlorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-4-2-1-3-5(6(4)10)12-8(14)7(11)13/h1-3H,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMASMSRNDUBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2,3-dichlorophenyl)oxamide can be synthesized through various synthetic routes. One common method involves the condensation reaction between 2,3-dichloroaniline and oxalyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of N’-(2,3-dichlorophenyl)oxamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and purification steps to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dichlorophenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxamides or other oxidation products.
Reduction: Reduction reactions can convert N’-(2,3-dichlorophenyl)oxamide into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are often performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Substitution reactions may involve nucleophiles such as amines, thiols, or alkoxides. The reactions are usually conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides or carboxylic acids, while reduction can produce amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N’-(2,3-dichlorophenyl)oxamide has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N’-(2,3-dichlorophenyl)oxamide is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry: N’-(2,3-dichlorophenyl)oxamide is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N’-(2,3-dichlorophenyl)oxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This interaction can disrupt specific biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N'-(3-Chloro-4-Fluorophenyl)-N-{2-Hydroxy-2-[5-(Thiophen-2-yl)Furan-2-yl]Ethyl}Ethanediamide
- Molecular Formula : C₁₈H₁₄ClFN₂O₄S
- Key Differences : Incorporates a 3-chloro-4-fluorophenyl group and a complex heterocyclic substituent (thiophene-furan-hydroxyethyl).
- This compound is reported to have a purity of 95% and is used in high-throughput pharmacological studies .
N'-(3-Chlorophenyl)-N-(Pyridin-3-ylmethyl)Oxamide
- Key Differences : Features a pyridinylmethyl group instead of the dichlorophenyl ring.
N1-(3,3-Diphenylpropyl)-N2-(2-Nitrophenyl)Oxalamide
- Key Differences : Replaces the dichlorophenyl group with a 2-nitrophenyl substituent and adds a diphenylpropyl chain.
- Properties : The nitro group enhances electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions. The diphenylpropyl chain increases lipophilicity, favoring membrane permeability .
Non-Oxamide Analogues with Dichlorophenyl Moieties
(2E)-N-(2,3-Dichlorophenyl)-3-(4-Methoxyphenyl)Prop-2-Enamide
- Key Differences : Replaces the oxamide core with a propenamide backbone and a 4-methoxyphenyl group.
Ethyl 2-(2,3-Dichlorophenyl)-2-(Methylamino)Acetate
- Key Differences: Contains an ester and methylamino group instead of amide linkages.
- Properties: The ester group improves metabolic stability, while the methylamino group introduces basicity, affecting pharmacokinetic profiles such as absorption and tissue distribution .
Unique Features of this compound
- Electronic Effects : The electron-withdrawing chlorine atoms on the phenyl ring enhance the electrophilicity of the amide carbonyl groups, facilitating interactions with nucleophilic residues in enzymes or receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
